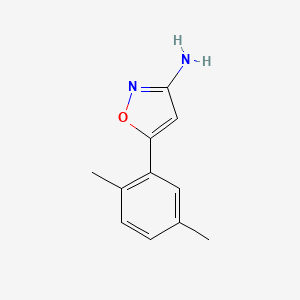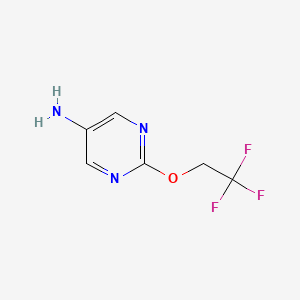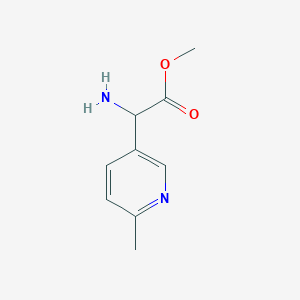
1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine typically involves the reaction of 4-(methoxymethyl)benzaldehyde with methylamine under reductive amination conditions. The process can be carried out using sodium cyanoborohydride as a reducing agent in a suitable solvent such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde.
Reduction: Formation of N-methyl-4-(methoxymethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)-N-methylmethanamine
- 1-(4-Methylphenyl)-N-methylmethanamine
- 1-(4-Hydroxyphenyl)-N-methylmethanamine
Comparison: 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-[4-(methoxymethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
GNIZRNNYVYWCCI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)










